molecular formula C23H29NO2S B2903968 N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 1209908-85-9

N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B2903968
CAS No.: 1209908-85-9
M. Wt: 383.55
InChI Key: OBADMUCWYWVRQB-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isopropylthio group attached to a phenyl ring, and an acetamide group linked to a tetrahydropyran ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the isopropylthio phenyl intermediate: This step involves the reaction of 4-bromothiophenol with isopropyl iodide in the presence of a base such as potassium carbonate to form 4-(isopropylthio)phenyl bromide.

    Coupling with tetrahydropyran: The intermediate is then coupled with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine using a palladium-catalyzed cross-coupling reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity, which may allow it to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(isopropylthio)phenylacetamide: Lacks the tetrahydropyran ring, resulting in different chemical and biological properties.

    N-(4-phenyltetrahydro-2H-pyran-4-yl)methylacetamide:

Uniqueness

N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is unique due to the presence of both the isopropylthio group and the tetrahydropyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2S/c1-18(2)27-21-10-8-19(9-11-21)16-22(25)24-17-23(12-14-26-15-13-23)20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBADMUCWYWVRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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